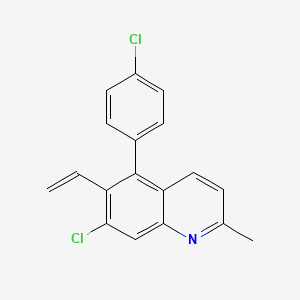
7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline
Numéro de catalogue B8431197
Poids moléculaire: 314.2 g/mol
Clé InChI: KTKSXDYIVKGOMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09296758B2
Procedure details


Compound 3G was prepared following the procedure used to prepare compound 1G of Example 1, except that 5-(4-chlorophenyl)-7-methylquinolin-6-yl trifluoromethanesulfonate (3F) was used instead of 1F. LCMS-ESI+ (m/z): 280.2, 282.2 (M+H)+.

Name
5-(4-chlorophenyl)-7-methylquinolin-6-yl trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](C)=[N:9]2)=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:3]=1[CH:20]=[CH2:21].F[C:23](F)(F)S(OC1C(C2C=CC(Cl)=CC=2)=C2C(=CC=1C)N=CC=C2)(=O)=O>>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:4]2[C:3]([CH:20]=[CH2:21])=[C:2]([CH3:23])[CH:11]=[C:10]3[C:5]=2[CH:6]=[CH:7][CH:8]=[N:9]3)=[CH:14][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C2C=CC(=NC2=C1)C)C1=CC=C(C=C1)Cl)C=C
|
Step Two
|
Name
|
5-(4-chlorophenyl)-7-methylquinolin-6-yl trifluoromethanesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC=1C(=C2C=CC=NC2=CC1C)C1=CC=C(C=C1)Cl)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C2C=CC=NC2=CC(=C1C=C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
